SB 218795

概要

説明

SB 218795: is a potent and selective non-peptide antagonist of the neurokinin-3 receptor. It has a high affinity for the human neurokinin-3 receptor, with a dissociation constant of 13 nanomolar. This compound is known for its ability to inhibit neurokinin-3 receptor-mediated pupillary constriction in rabbits .

準備方法

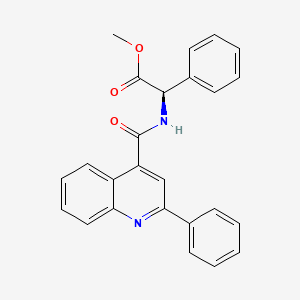

Synthetic Routes and Reaction Conditions: The synthesis of SB 218795 involves the formation of a 2-phenyl-4-quinolinecarboxamide structure. The key steps include the formation of the quinoline ring and subsequent functionalization to introduce the phenyl and carboxamide groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions: SB 218795 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxamide and phenyl groups. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and reagents for functional group transformations. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

科学的研究の応用

Pain Management

Research indicates that SB 218795 may possess analgesic properties. In vivo studies have demonstrated its efficacy in reducing neurogenic inflammation and modulating pain responses. This suggests potential utility in treating chronic pain syndromes .

Anti-Inflammatory Effects

This compound has also been explored for its anti-inflammatory effects. Studies involving animal models have shown that the compound can effectively reduce inflammation, indicating its potential for therapeutic development in inflammatory diseases.

Anxiety Disorders

Given its role in modulating neurokinin signaling pathways, this compound is being investigated for its potential applications in anxiety disorders. The neurokinin-3 receptor is implicated in anxiety regulation, making this compound a candidate for further research in this area .

Reproductive Health

The neurokinin-3 receptor is involved in reproductive functions, and antagonists like this compound may have applications in managing reproductive health issues .

Comparative Analysis with Other Compounds

The selectivity of this compound for neurokinin-3 receptors distinguishes it from other compounds that target different receptor subtypes. The following table summarizes key comparative data:

| Compound Name | Structure Type | Selectivity |

|---|---|---|

| SB 223412 | Non-peptide antagonist | NK1 receptor |

| SB 222200 | Non-peptide antagonist | NK2 receptor |

| CP 99994 | Non-peptide antagonist | NK1 receptor |

| This compound | Non-peptide antagonist | NK3 receptor |

Case Study 1: In Vivo Efficacy

A study conducted on rabbits demonstrated that this compound effectively inhibited miosis induced by neurokinin-3 receptor agonists. This study provided a useful model for characterizing the pharmacodynamic profile of this compound and its efficacy compared to other antagonists .

Case Study 2: Pain Modulation

In another study, this compound was administered to animal models experiencing chronic pain. The results indicated a significant reduction in pain responses, supporting the compound's potential as a therapeutic agent for pain management .

作用機序

SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .

類似化合物との比較

SB 222200: Another neurokinin-3 receptor antagonist with similar selectivity and potency.

Osanetant: A non-peptide antagonist of the neurokinin-3 receptor with a different chemical structure but similar pharmacological effects.

Talnetant: A selective neurokinin-3 receptor antagonist used in research for its effects on neurokinin-3 receptor-mediated processes

Uniqueness: SB 218795 is unique due to its high selectivity for the neurokinin-3 receptor over other neurokinin receptors, such as neurokinin-1 and neurokinin-2 receptors. This selectivity makes it a valuable tool for studying the specific roles of the neurokinin-3 receptor in various physiological and pathophysiological processes .

生物活性

SB 218795 is a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, which plays a significant role in various physiological processes, including anxiety, depression, and reproductive functions. Its chemical designation is CAS 174635-53-1, and it has garnered attention due to its high potency and selectivity in pharmacological studies.

This compound exhibits competitive inhibition at the NK3 receptor with a binding affinity (Ki) of approximately 13 nM for the human NK3 receptor (hNK3) . This compound demonstrates substantial selectivity, being 90-fold less potent against the hNK2 receptor and 7000-fold less potent against the hNK1 receptor . The mechanism of action involves blocking the effects of neurokinin B (NKB), which is known to activate NK3 receptors, thereby influencing neuronal excitability and neurotransmitter release.

Pharmacological Characterization

Research indicates that this compound effectively inhibits the binding of tachykinin ligands to NK3 receptors. In vitro studies have shown that it can significantly reduce intracellular calcium levels induced by NKB, demonstrating its role as a functional antagonist .

Table 1: Binding Affinity of this compound

| Receptor Type | Ki (nM) | Selectivity Ratio |

|---|---|---|

| hNK3 | 13 | - |

| hNK2 | >1170 | 90-fold |

| hNK1 | >91000 | 7000-fold |

In Vivo Studies

In vivo experiments have illustrated the effects of this compound on behavioral paradigms associated with anxiety and fear. For instance, microinjection of this compound into the basolateral amygdala (BLA) of rats prior to fear conditioning reduced fear-potentiated startle responses, indicating its potential therapeutic effects in anxiety disorders .

Case Studies and Research Findings

-

Study on Anxiety Responses :

- Objective : To assess the impact of NK3 receptor antagonism on anxiety-related behaviors.

- Method : Rats received microinjections of this compound before exposure to fear conditioning.

- Results : The antagonist significantly reduced fear responses, suggesting that NK3 receptor activation contributes to anxiety behaviors .

-

Pharmacological Profiling :

- Objective : To characterize the pharmacological profile of this compound in comparison with other NK3 receptor antagonists.

- Method : Comparative studies were performed using various agonists and antagonists in cell cultures expressing NK3 receptors.

- Results : this compound displayed a unique profile with potent inhibition of NKB-induced responses, reinforcing its potential utility in treating conditions mediated by NK3 receptor activity .

特性

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。